molecular formula C25H32N2O B1669675 Cysmethynil CAS No. 851636-83-4

Cysmethynil

Cat. No.: B1669675
CAS No.: 851636-83-4
M. Wt: 376.5 g/mol
InChI Key: QIXBOOVPFRZHQQ-UHFFFAOYSA-N
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Description

Cysmethynil (2-[5-(3-methylphenyl)-1-octyl-1H-indol-3-yl]acetamide) is a small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme critical for the post-translational modification of Ras and Rho GTPases. By blocking ICMT, this compound disrupts the membrane localization of Ras proteins, impairing oncogenic signaling and tumor growth .

Properties

IUPAC Name

2-[5-(3-methylphenyl)-1-octylindol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O/c1-3-4-5-6-7-8-14-27-18-22(17-25(26)28)23-16-21(12-13-24(23)27)20-11-9-10-19(2)15-20/h9-13,15-16,18H,3-8,14,17H2,1-2H3,(H2,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXBOOVPFRZHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C=C(C2=C1C=CC(=C2)C3=CC=CC(=C3)C)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426093
Record name Cysmethynil
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851636-83-4
Record name Cysmethynil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851636-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cysmethynil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851636834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cysmethynil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYSMETHYNIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5MT8HFQ9E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Structural Features and Physical Properties

Cysmethynil possesses an indole core with specific substitutions at positions 1, 3, and 5. The physical and chemical properties relevant to its synthesis are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Chemical Name 5-(3-Methylphenyl)-1-octyl-1H-indole-3-acetamide
Chemical Formula C25H32N2O
Molecular Weight 376.54 g/mol
CAS Number 851636-83-4
PubChem ID 6918831
SMILES Notation CCCCCCCCN1C=C(C2=CC(C3=CC(C)=CC=C3)=CC=C12)CC(N)=O
Physical State Solid
Purity (Commercial) ≥98% (HPLC)

Key Structural Elements for Synthesis

The preparation of this compound requires specific functionalization at three key positions of the indole core:

  • N-alkylation at position 1 with an octyl chain
  • Incorporation of an acetamide side chain at position 3
  • Integration of a 3-methylphenyl group at position 5

Each of these structural elements presents unique synthetic challenges that must be addressed in developing efficient preparation methods.

Discovery and Development Background

This compound was identified through a comprehensive screening of approximately 10,000 compounds from a diverse chemical library. Following its discovery, structure-activity relationship (SAR) studies employed multiple analytical approaches including principal component analysis, partial least squares projection, multiple linear regression, and comparative molecular field analysis.

These studies revealed critical structural requirements for activity:

  • Steric factors significantly influence inhibitory activity
  • Bulky substituents at position 1 enhance activity
  • Smaller substituents at position 5 are preferred for optimal ICMT inhibition

This foundational work provided essential guidance for the synthetic development of this compound and its analogues.

General Synthetic Approaches for Indole Derivatives

Classification of Synthetic Strategies

Based on the structural features of this compound, comprehensive synthetic approaches have been developed targeting specific substitution patterns. Research detailed in the available literature classifies these synthetic strategies into distinct series:

  • Series 1: Focused on substitution at position 1 of the indole core
  • Series 2: Addressing alterations at position 5
  • Series 3: Targeting modification of the acetamide side chain at position 3 (tertiary amides)
  • Series 4: Focusing on amine substitutions
  • Series 5: Developing homologues and bioisosteres
  • Series 6: Incorporating modifications at multiple positions (1, 3, and/or 5)

Specific Preparation Methods for this compound

Experimental Synthesis Approaches

Solid-Phase Synthesis Methodologies

2-Chlorotritylchloride Resin Approach

A significant advancement in the preparation of related compounds involves solid-phase synthesis using 2-chlorotritylchloride resin. This approach offers several distinct advantages:

  • No activation of the carboxyl group is required, minimizing racemization
  • Mild cleavage conditions enable rapid, quantitative release of the modified compound
  • Commercial availability and cost-effectiveness of the resin enhance practicality

Solid-Phase Synthetic Route Protocol

The solid-phase synthetic route outlined in the research literature follows a systematic protocol:

Table 3: Solid-Phase Synthesis Protocol

Step Procedure Reagents/Conditions Notes
1 Resin Loading 2-Chlorotritylchloride resin, protected cysteine, 1% collidine in dichloromethane Coupling via SN1 mechanism without carboxyl activation
2 Protecting Group Removal Dithiothreitol with diisopropylamine Preferable to tributylphosphine/water approach
3 Side Chain Coupling Appropriate electrophile (e.g., farnesyl chloride), collidine as base Formation of thioether linkage
4 Deprotection 20% piperidine/DMF Removal of Fmoc protecting group
5 Coupling Reaction Selected carboxylic acid, HBTU/HOBt Formation of amide bonds
6 Cleavage Optimized mild conditions Release from resin while preserving structural integrity
7 Purification Normal-phase or C18 reversed-phase chromatography Yields products with >90% purity

This methodology yields products in 45-65% yield based on resin loading, with excellent purity profiles.

Optimization Challenges in this compound Preparation

Physicochemical Property Limitations

This compound presents several physicochemical challenges that impact both its synthesis and pharmaceutical development:

  • Poor water solubility significantly complicates formulation
  • Strong plasma protein binding properties affect pharmacokinetic profiles
  • High lipophilicity (non-compliant with Lipinski Rules)
  • Excessive molecular flexibility due to numerous rotatable bonds

Synthetic Optimization Strategies

Research efforts have focused on structural modifications to address these limitations while maintaining or enhancing biological activity:

  • Incorporation of functionalities to reduce overall lipophilicity
  • Enhancement of polar surface area to improve solubility profiles
  • Strategic introduction of conformational constraints to limit excessive flexibility

These optimization strategies have guided the development of improved this compound derivatives with enhanced pharmaceutical properties.

Advanced Derivative Development

Amino-Substituted Derivatives

Analytical Characterization Methods

Identity and Purity Assessment

The analytical characterization of synthesized this compound typically employs multiple complementary techniques:

  • HPLC analysis for purity determination (≥98% purity standard for commercial sources)
  • NMR spectroscopy for structural confirmation
  • Mass spectrometry for molecular weight verification
  • Elemental analysis for compositional confirmation

Biological Activity Evaluation

Critical to the validation of successfully synthesized this compound is the assessment of its biological activity:

  • ICMT inhibition assays (IC50 = 2.4 μM)
  • Cell viability assessments in cancer cell lines (IC50 = 16.8-23.3 μM)
  • Evaluation of effects on cell cycle (G1 phase arrest)
  • Analysis of tumor growth inhibition in appropriate models

Notably, when this compound is premixed with the enzyme and AdoMet for 15 minutes before initiating the reaction with substrate, a dramatic increase in potency is observed, with the IC50 value improving to approximately 200 nM. This finding suggests this compound functions as a time-dependent inhibitor of ICMT.

Chemical Reactions Analysis

    Reactions: Cysmethynil likely undergoes various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: These are not explicitly reported, but typical reagents for amide formation and indole chemistry may be involved.

    Major Products: The major products formed during this compound synthesis are not extensively documented.

  • Scientific Research Applications

    Cancer Treatment

    Cysmethynil has been extensively studied for its anti-cancer properties:

    • Inhibition of Tumor Growth : Research indicates that this compound treatment results in dose-dependent inhibition of proliferation in pancreatic cancer cell lines such as MiaPaCa2, AsPC-1, and PANC-1 . In vivo studies have demonstrated that this compound can significantly reduce tumor growth in xenograft models, particularly in adenocarcinoma .
    • Mechanisms of Action : The compound induces cell cycle arrest and apoptosis through increased levels of cyclin kinase inhibitors and markers of apoptosis like cleaved caspase-7. Additionally, it promotes autophagy, further contributing to its anti-cancer effects .

    Malignant Pleural Effusion Management

    This compound has shown promise in the management of malignant pleural effusion (MPE), a condition often associated with advanced cancer:

    • Reduction of Pleural Fluid Accumulation : In experimental models, this compound significantly reduced pleural fluid volume and tumor burden associated with lung adenocarcinoma .
    • Anti-Angiogenic Properties : The compound inhibits endothelial cell proliferation, migration, and tube formation, suggesting a mechanism that limits tumor-associated angiogenesis .

    Potential for Combination Therapies

    This compound's ability to inhibit ICMT may enhance the efficacy of existing chemotherapeutic agents. Studies suggest that it could be synergistic with other treatments, potentially improving outcomes for patients with resistant tumors .

    Development of Derivatives

    Due to this compound's limitations regarding solubility and lipophilicity, researchers have focused on developing derivatives that retain its inhibitory properties while improving pharmacokinetic profiles. For instance, compound 8.12 has been identified as a more effective alternative with enhanced solubility and lower IC50 values compared to this compound .

    Summary Table of this compound Applications

    Application AreaFindingsReferences
    Cancer TreatmentInhibits growth in various cancer cell lines; induces apoptosis and autophagy
    Malignant Pleural EffusionReduces pleural fluid accumulation; inhibits angiogenesis
    Combination TherapiesPotential synergy with existing chemotherapeutics
    Development of DerivativesNew compounds with improved solubility and efficacy

    Case Study 1: Pancreatic Cancer

    In a study involving MiaPaCa2 cells treated with this compound, researchers observed significant increases in prelamin A levels correlating with decreased cell viability. This study highlighted the compound's specific action on ICMT and its potential as a targeted therapy for pancreatic cancer .

    Case Study 2: Malignant Pleural Effusion

    In murine models of MPE, this compound not only reduced fluid accumulation but also shifted macrophage polarization towards an M1 anti-tumor phenotype. This suggests a dual role in managing both tumor burden and associated inflammatory responses .

    Mechanism of Action

  • Comparison with Similar Compounds

    Mechanism of Action :

    • ICMT Inhibition: Cysmethynil competitively inhibits ICMT with respect to the isoprenylated cysteine substrate (Ki = 2.2 ± 0.5 µM) and noncompetitively with S-adenosylmethionine (AdoMet) (Ki = 1.9 ± 0.2 µM), leading to mislocalization of Ras and Rho GTPases .
    • Autophagic Cell Death : In prostate (PC3) and liver (HepG2) cancer cells, this compound induces G1 cell cycle arrest and autophagic cell death via mTOR pathway suppression, rather than apoptosis. This is evidenced by elevated LC3-II levels and reduced cyclin D1/p27 expression .
    • In Vivo Efficacy: In xenograft models, this compound reduces tumor volume by 50–70% at 50 mg/kg (intraperitoneal) without significant toxicity .

    Limitations :

    • Poor Solubility : Its hydrophobicity (LogP = 7.0) limits bioavailability, necessitating high doses for therapeutic effects .
    • Narrow Clinical Progress: No clinical trials to date due to pharmacokinetic challenges .

    This compound belongs to a class of indole-based ICMT inhibitors. Below is a comparative analysis with other ICMT inhibitors, including adamantyl derivatives, FTPA triazole, cpd8-12, and novel derivatives (e.g., compound 2).

    Table 1: Comparative Analysis of ICMT Inhibitors
    Compound Structure/Class ICMT IC50 (µM) Solubility (LogP) Key Findings Clinical Potential References
    This compound Indole-based 1.5 ± 0.2 7.0 (low) - Induces autophagic cell death in PC3/HepG2 cells.
    - Reduces tumor xenografts by 50–70%.
    Preclinical (limited by solubility)
    Adamantyl Derivatives Adamantane-linked peptides N/A N/A - Substrate-based inhibitors with moderate efficacy.
    - Limited in vivo data.
    Early-stage research
    FTPA Triazole Triazole-based 0.8–2.5 5.9 - Potent ICMT inhibition in vitro.
    - No reported in vivo efficacy.
    Preclinical
    Compound 8.12 Indole-amino derivative 0.5–1.2 4.5 (improved) - 2x greater tumor suppression vs. This compound in xenografts.
    - Synergizes with EGFR inhibitors (gefitinib).
    Advanced preclinical
    Compound 2 Pharmacophore-optimized 0.5–2.7 3.0 (high) - Designed for high solubility (LogS = −3.5 vs. This compound’s −6.2).
    - Retains ICMT inhibition (IC50 ~1.5 µM).
    Early-stage virtual screening
    Key Comparative Insights :

    Efficacy :

    • This compound and compound 8.12 demonstrate robust in vivo antitumor activity, but compound 8.12 achieves superior tumor suppression (80% reduction vs. 50–70% for this compound) at lower doses due to improved solubility .
    • FTPA triazole and adamantyl derivatives show promising in vitro activity but lack robust in vivo validation .

    Mechanistic Differences :

    • While this compound primarily induces autophagy, compound 8.12 triggers both autophagy and apoptosis in HepG2 cells, enhancing cytotoxicity .
    • Adamantyl derivatives and FTPA triazole mechanisms remain less characterized but likely share Ras/Rho mislocalization effects .

    Solubility and Drug-Like Properties :

    • This compound’s high LogP (7.0) limits clinical utility, whereas compound 8.12 (LogP = 4.5) and compound 2 (LogP = 3.0) address this via structural modifications .

    Clinical Progress: No ICMT inhibitors have entered clinical trials, but compound 8.12 and derivatives like compound 2 represent the most viable candidates due to optimized pharmacokinetics .

    Biological Activity

    Cysmethynil is a small molecule that functions as an inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins, particularly small GTPases. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit cancer cell proliferation and induce apoptosis.

    This compound inhibits ICMT, which plays a crucial role in modifying proteins like Ras GTPases. By inhibiting this enzyme, this compound disrupts the localization and function of these proteins, leading to several downstream effects:

    • Induction of Apoptosis : this compound has been shown to promote apoptosis in various cancer cell lines. For instance, treatment with this compound resulted in increased levels of cleaved caspase-7 and p21 in sensitive pancreatic cancer cells, indicating cell cycle arrest and apoptosis induction .
    • Inhibition of Tumor Growth : In xenograft models, this compound significantly reduced tumor growth in sensitive cell lines like MiaPaCa2 while having minimal effects on resistant lines .
    • Impact on Cellular Energy Metabolism : The inhibition of ICMT leads to mitochondrial dysfunction and energy depletion in cancer cells, which is associated with the upregulation of p21 and subsequent apoptotic pathways .

    In Vitro Studies

    This compound has been evaluated across various cancer types, demonstrating notable biological activities:

    Cancer Type Effect Observed Reference
    Pancreatic CancerInduced apoptosis and cell cycle arrest
    Lung AdenocarcinomaReduced malignant pleural effusion (MPE) volume
    Prostate CancerInhibited cell growth and induced autophagy
    Colon CancerInduced Ras mislocalization and apoptosis

    In Vivo Studies

    This compound's efficacy was also confirmed in animal models:

    • In a study involving mice with xenografted MiaPaCa2 cells, treatment with this compound resulted in significant tumor regression at both low and high doses .
    • In models of malignant pleural effusion (MPE), this compound reduced pleural fluid accumulation and inhibited tumor-associated angiogenesis .

    Case Study 1: Pancreatic Cancer

    A study focused on pancreatic cancer cell lines revealed that this compound effectively inhibited proliferation in sensitive lines (e.g., MiaPaCa2) while showing no significant effect on resistant lines (e.g., HPAF-II). The mechanism involved mitochondrial dysfunction leading to energy depletion and subsequent apoptosis through p21 activation .

    Case Study 2: Malignant Pleural Effusion

    In murine models of MPE induced by lung adenocarcinoma and mesothelioma, this compound demonstrated the ability to limit pleural fluid accumulation significantly. It enhanced macrophage homing to the pleural space while inhibiting tumor-induced macrophage polarization towards an M2 phenotype, suggesting a dual role in modulating immune responses alongside direct anti-tumor effects .

    Research Findings Summary

    Recent research indicates that this compound not only inhibits tumor growth but also modulates the tumor microenvironment by affecting angiogenesis and immune cell behavior. Its ability to induce apoptosis through mitochondrial dysfunction positions it as a promising candidate for further development in cancer therapies.

    Retrosynthesis Analysis

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    Feasible Synthetic Routes

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